![molecular formula C25H29FN6O B2603840 3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide CAS No. 2034443-63-3](/img/structure/B2603840.png)
3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H29FN6O and its molecular weight is 448.546. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Compounds with similar structural motifs have been explored for their potential in heterocyclic synthesis, leading to the creation of novel chemical entities. For example, compounds derived from enaminones and aminoheterocycles have been investigated for their ability to undergo cyclization, yielding various heterocyclic compounds like azolopyrimidines, azolopyridines, and quinolines. Such compounds have shown significant potential due to their varied biological activities, including antimicrobial properties (Almazroa, Elnagdi, & El‐Din, 2004).
Drug Metabolism Studies
Another aspect of scientific research involving structurally related compounds is the study of their metabolism in humans. For instance, the disposition and metabolism of novel orexin receptor antagonists have been examined in healthy subjects, providing valuable information on their pharmacokinetics, principal metabolites, and routes of elimination. Such studies are crucial for drug development, ensuring the safety and efficacy of potential therapeutic agents (Renzulli et al., 2011).
Anticancer and Antipsychotic Potential
Research on compounds with similar structural features has also explored their potential as anticancer and antipsychotic agents. The synthesis and evaluation of heterocyclic carboxamides, for example, have been directed towards developing new therapeutic agents with high affinity for serotonin and norepinephrine transporters, indicative of their potential use as antidepressants with minimal side effects (Orjales et al., 2003).
Fluorescence Studies for Chemical Analysis
Finally, the fluorescence properties of compounds containing heterocyclic motifs have been studied, demonstrating their usefulness in chemical analysis and as potential diagnostic tools. Such studies provide insights into the structural features affecting fluorescence and could lead to the development of new materials for sensing and imaging applications (Modi, Jani, Patel, & Pandya, 2010).
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN6O/c1-16-27-21-6-4-3-5-20(21)24(28-16)32-13-11-19(12-14-32)29-25(33)23-15-22(30-31(23)2)17-7-9-18(26)10-8-17/h7-10,15,19H,3-6,11-14H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRNINWTSSIVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.